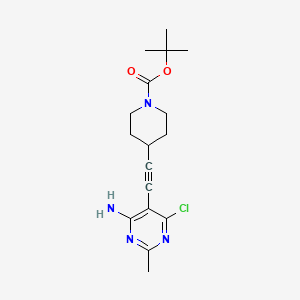
Benzene, 4-nitro-1,2-bis(octyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 4-nitro-1,2-bis(octyloxy)-: is an organic compound characterized by the presence of two octyloxy groups and a nitro group attached to a benzene ring. This compound is part of the nitrobenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-nitro-1,2-bis(octyloxy)- typically involves the nitration of 3,4-dioctyloxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of Benzene, 4-nitro-1,2-bis(octyloxy)- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as p-toluenesulfonic acid, can enhance the efficiency of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 4-nitro-1,2-bis(octyloxy)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in an alcohol solvent.
Major Products Formed:
Reduction: 3,4-Dioctyloxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 4-nitro-1,2-bis(octyloxy)- is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, derivatives of Benzene, 4-nitro-1,2-bis(octyloxy)- are studied for their potential as bioactive compounds. These derivatives may exhibit antimicrobial or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, Benzene, 4-nitro-1,2-bis(octyloxy)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of Benzene, 4-nitro-1,2-bis(octyloxy)- and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
3,4-Dichloronitrobenzene: Similar in structure but with chlorine atoms instead of octyloxy groups.
3,4-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of octyloxy groups and a carboxylic acid group instead of a nitro group.
Uniqueness: Benzene, 4-nitro-1,2-bis(octyloxy)- is unique due to the presence of long alkyl chains (octyloxy groups), which impart distinct physical and chemical properties. These long chains increase the compound’s hydrophobicity and influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
4956-40-5 |
|---|---|
Fórmula molecular |
C22H37NO4 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
4-nitro-1,2-dioctoxybenzene |
InChI |
InChI=1S/C22H37NO4/c1-3-5-7-9-11-13-17-26-21-16-15-20(23(24)25)19-22(21)27-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
Clave InChI |
ZJFBCTKYCQMNCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
![4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine](/img/structure/B8478414.png)



![tert-butyl N-[6-(2-bromoacetyl)pyridin-3-yl]carbamate](/img/structure/B8478427.png)







